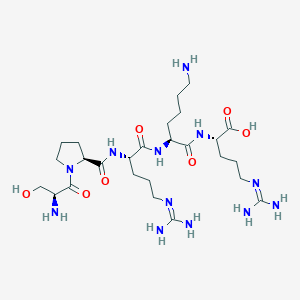
L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl- is a peptide compound composed of five amino acids: L-arginine, L-serine, L-proline, L-arginine, and L-lysine. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC or EDC) or uronium salts (e.g., HATU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling reactions.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like arginine and lysine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine residues can lead to the formation of citrulline.
Scientific Research Applications
L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as wound healing and immune modulation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various signaling pathways, influencing cellular processes like proliferation, differentiation, and apoptosis. The exact molecular targets and pathways depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Lys-Bradykinin: A peptide with similar amino acid composition but different sequence and biological activity.
L-Arginine, L-seryl-L-alanyl-L-prolyl-L-leucyl-: Another peptide with a different sequence but containing some of the same amino acids.
Uniqueness
L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl- is unique due to its specific sequence, which determines its distinct biological functions and interactions. The presence of multiple arginine residues may enhance its ability to interact with negatively charged molecules, such as nucleic acids and phospholipids.
Properties
CAS No. |
872617-43-1 |
|---|---|
Molecular Formula |
C26H50N12O7 |
Molecular Weight |
642.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C26H50N12O7/c27-10-2-1-6-16(21(41)37-18(24(44)45)8-4-12-34-26(31)32)35-20(40)17(7-3-11-33-25(29)30)36-22(42)19-9-5-13-38(19)23(43)15(28)14-39/h15-19,39H,1-14,27-28H2,(H,35,40)(H,36,42)(H,37,41)(H,44,45)(H4,29,30,33)(H4,31,32,34)/t15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
ROPBXVUOHMDPNV-VMXHOPILSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















